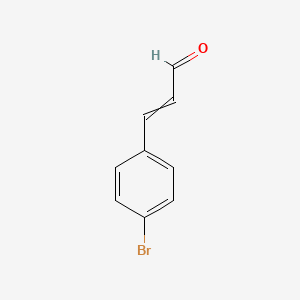
4-BROMOCINNAMALDEHYDE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-BROMOCINNAMALDEHYDE is an organic compound characterized by the presence of a bromine atom attached to the phenyl ring and an acrolein moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-BROMOCINNAMALDEHYDE typically involves the reaction of 4-bromobenzaldehyde with acrolein under specific conditions. One common method is the Knoevenagel condensation, where 4-bromobenzaldehyde reacts with acrolein in the presence of a base such as piperidine or pyridine. The reaction is usually carried out at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the principles of large-scale organic synthesis can be applied. This includes optimizing reaction conditions, using efficient catalysts, and employing purification techniques such as recrystallization or chromatography to obtain high-purity products.
Análisis De Reacciones Químicas
Types of Reactions: 4-BROMOCINNAMALDEHYDE undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form corresponding carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: 3-(4-Bromophenyl) acrylic acid.
Reduction: 3-(4-Bromophenyl) propanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4-BROMOCINNAMALDEHYDE has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its role in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 4-BROMOCINNAMALDEHYDE involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. Additionally, the bromine atom can participate in halogen bonding, influencing the compound’s reactivity and interactions with biological molecules.
Comparación Con Compuestos Similares
4-Bromobenzaldehyde: Shares the bromine-substituted phenyl ring but lacks the acrolein moiety.
Acrolein: Contains the aldehyde and vinyl groups but lacks the bromine-substituted phenyl ring.
3-(4-Chlorophenyl) acrolein: Similar structure with a chlorine atom instead of bromine.
Uniqueness: 4-BROMOCINNAMALDEHYDE is unique due to the combination of the bromine-substituted phenyl ring and the acrolein moiety, which imparts distinct chemical reactivity and potential applications. The presence of both functional groups allows for diverse chemical modifications and interactions, making it a valuable compound in various research and industrial contexts.
Propiedades
Fórmula molecular |
C9H7BrO |
|---|---|
Peso molecular |
211.05 g/mol |
Nombre IUPAC |
3-(4-bromophenyl)prop-2-enal |
InChI |
InChI=1S/C9H7BrO/c10-9-5-3-8(4-6-9)2-1-7-11/h1-7H |
Clave InChI |
XYRAWLRFGKLUMW-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C=CC=O)Br |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














